1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula and a molar mass of approximately 226.58 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is characterized by the presence of an acetyl group, a chlorine atom, a methyl group, and a trifluoromethyl group. The structure of this compound contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals .
These reactions are essential for modifying the compound to enhance its properties or create derivatives for specific applications .
1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole exhibits notable biological activities, particularly in pharmacology. Research indicates that compounds within this class may possess anti-inflammatory, antimicrobial, and antitumor properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their efficacy in biological systems .
The synthesis of 1-acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions:
These synthetic routes allow for the production of this compound with varying yields and purities depending on reaction conditions .
1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole has several applications:
Interaction studies involving 1-acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole focus on its binding affinity with various biological targets. These studies aim to understand how this compound interacts with enzymes or receptors relevant to therapeutic applications. For instance, research has indicated that modifications on the pyrazole ring can significantly alter its interaction profiles, which is crucial for drug design .
Several compounds share structural similarities with 1-acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 3-Methyl-1H-pyrazole | Simple pyrazole structure | Lacks halogen and acetyl groups | |
| 4-Chloro-3-methyl-1H-pyrazole | Contains chlorine but no trifluoromethyl group | Less lipophilic compared to trifluoromethyl derivative | |
| 5-Trifluoromethyl-1H-pyrazole | Contains trifluoromethyl but lacks other substituents | Primarily used in agrochemical applications |
The unique combination of an acetyl group, chlorine atom, methyl group, and trifluoromethyl moiety in 1-acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole enhances its solubility and biological activity compared to these similar compounds, making it a valuable candidate for further research and development in medicinal chemistry and agrochemicals .
Regioselective synthesis of the pyrazole core remains a central challenge due to the competing formation of 1,3- and 1,5-disubstituted isomers. The trifluoromethyl group at position 5 and acetyl group at position 1 impose steric and electronic constraints that necessitate tailored approaches.
Ytterbium perfluorooctanoate [Yb(PFO)₃]-catalyzed condensations of aromatic hydrazines, aldehydes, and ethyl trifluoroacetoacetate enable direct assembly of 4-chloro-5-(trifluoromethyl)pyrazoline intermediates. This method achieves >85% regioselectivity for the 1,4,5-trisubstituted product through Lewis acid-mediated activation of the aldehyde carbonyl group, directing nucleophilic attack to the β-ketoester enolate. Subsequent oxidation with 2-iodoxybenzoic acid (IBX) converts pyrazolines to pyrazoles while preserving substitution patterns.
4-Trifluoromethylsydnones undergo [3+2] cycloadditions with acetylenes to yield 5-trifluoromethylpyrazoles. Substituent effects govern regioselectivity:
This method provides a 63% isolated yield of the core structure when using methyl acetylene derivatives.
1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole represents a significant structural class within the broader family of pyrazole derivatives that have demonstrated substantial antimicrobial activity against Mycobacterium tuberculosis. Research investigations have established that pyrazole-containing compounds exhibit remarkable efficacy against both drug-susceptible and drug-resistant tuberculosis strains, positioning them as valuable scaffolds for tuberculosis drug development [1] [2].
The most extensively studied pyrazole derivative in tuberculosis research is NSC 18725 (3,5-dimethyl-4-nitroso-1-phenylpyrazole), which demonstrated exceptional antimycobacterial activity with minimum inhibitory concentration values of 0.3125 micrometers against both Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG [1] [2]. This compound serves as a prototype for understanding the antimicrobial potential of pyrazole derivatives structurally related to 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Table 1: Antimicrobial Activity Data for Representative Pyrazole Derivatives Against Mycobacterium tuberculosis
| Compound | Structural Features | MIC Value | Target Strain | Mechanism |
|---|---|---|---|---|
| NSC 18725 | 3,5-dimethyl-4-nitroso-1-phenyl | 0.3125 μM | M. tuberculosis H37Rv | Autophagy induction |
| 11f (Imidazole series) | 4-chloroaryl with propyloxy | 10.07 μM | M. tuberculosis H37Rv | CYP121A1 inhibition |
| 12b (Triazole series) | 4-chloroaryl with methoxy | 11.88 μM | M. tuberculosis H37Rv | CYP121A1 inhibition |
| Compound 5f | Para-chlorophenyl pyrazole | 0.039-0.078 μM | M. tuberculosis H37Rv | Unknown target |
The antimicrobial spectrum of pyrazole derivatives demonstrates specificity for mycobacterial species, as NSC 18725 showed no inhibitory activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Escherichia coli) even at concentrations up to 25 micrometers [1]. This selectivity indicates that pyrazole derivatives target mycobacteria-specific metabolic pathways, reducing the likelihood of cross-resistance with existing antimicrobial agents.
Particularly noteworthy is the activity of pyrazole derivatives against non-replicating persistent Mycobacterium tuberculosis. NSC 18725 demonstrated bactericidal activity against nutrient-starved bacteria, resulting in a 24-fold reduction in bacterial counts after seven days of exposure [1]. This capability is clinically significant because dormant mycobacteria are typically resistant to conventional tuberculosis drugs, including isoniazid, contributing to treatment failure and disease relapse.
The synergistic interactions between pyrazole derivatives and first-line tuberculosis drugs present additional therapeutic opportunities. NSC 18725 exhibited synergistic activity with isoniazid, achieving a fractional inhibitory concentration index of 0.375, which improved individual minimum inhibitory concentration values by 8-fold for NSC 18725 and 4-fold for isoniazid [1]. This synergy suggests potential for combination therapy approaches that could reduce drug-associated toxicity while maintaining therapeutic efficacy.
Structure-activity relationship studies reveal that specific structural modifications significantly influence antimycobacterial potency. The presence of halogen substituents, particularly chlorine at the para position of aromatic rings, enhances activity substantially. Compound 5f, featuring para-chlorophenyl substitution, demonstrated 4 to 8-fold improved activity compared to unsubstituted analogs [1]. The trifluoromethyl group present in 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole provides similar electronic effects that may contribute to enhanced antimycobacterial activity through improved lipophilicity and metabolic stability [3] [4].
CYP121A1 represents a critical therapeutic target in Mycobacterium tuberculosis due to its essential role in bacterial viability and its unique catalytic functions. This cytochrome P450 enzyme catalyzes the oxidative coupling of cyclic dipeptide cyclo(L-Tyr-L-Tyr) to form mycocyclosin, a process essential for mycobacterial survival [5] [6]. The structural characteristics of 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole align with design principles for effective CYP121A1 inhibitors.
Advanced pyrazole derivatives designed specifically for CYP121A1 inhibition have demonstrated significant binding affinity and antimycobacterial activity. The most potent compounds include imidazole and triazole diarylpyrazole derivatives that bind to CYP121A1 through Type II coordination mechanisms [7] [8]. Compound 11f, featuring propyloxy substitution on a 4-chloroaryl pyrazole scaffold, achieved a dissociation constant of 11.73 micrometers, comparable to the natural substrate cyclo(L-Tyr-L-Tyr) with a dissociation constant of 12.28 micrometers [7] [8].
Table 2: CYP121A1 Binding Affinity and Inhibition Data for Pyrazole Derivatives
| Compound | Structural Class | Binding Type | Kd (μM) | MIC90 (μM) | Selectivity Index |
|---|---|---|---|---|---|
| 11f | Imidazole diarylpyrazole | Type II | 11.73 | 10.07 | 1.16 |
| 11h | Imidazole diarylpyrazole | Type II | 17.72 | 17.72 | 1.00 |
| 12b | Triazole diarylpyrazole | Type II | 5.13 | 11.88 | 0.43 |
| cYY | Natural substrate | Type I | 12.28 | N/A | N/A |
The inhibition mechanism involves direct coordination of pyrazole nitrogen atoms with the heme iron center of CYP121A1, resulting in Type II spectral shifts characteristic of azole-heme interactions [7] [9]. This binding mode differs from the natural substrate interaction, which occurs through Type I coordination without direct heme contact. The pyrazole derivatives demonstrate enhanced binding affinity through additional hydrophobic interactions within the enzyme active site, particularly through aromatic stacking interactions with tryptophan and phenylalanine residues [9] [10].
Protein-detected fluorine-19 nuclear magnetic resonance spectroscopy studies have confirmed that pyrazole derivatives bind within the substrate-binding pocket of CYP121A1, with perturbations more intense than those observed with the natural substrate [7] [8]. This enhanced binding is attributed to the rigid Y-shaped molecular geometry that provides optimal fit within the enzyme active site cavity.
The structure-activity relationships for CYP121A1 inhibition reveal several critical design elements relevant to 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole optimization. The presence of electron-withdrawing groups, such as chlorine or trifluoromethyl substituents, enhances binding affinity through favorable electronic interactions with the enzyme active site [7] [9]. The 4-chloroaryl substitution pattern demonstrates superior activity compared to other halogen substitutions or unsubstituted analogs.
The linker region connecting the pyrazole core to additional pharmacophoric elements significantly influences both binding affinity and antimycobacterial activity. Imidazole linkers generally provide better overall activity profiles compared to triazole linkers, with compound 11f (imidazole series) achieving lower minimum inhibitory concentration values than the corresponding triazole analog 12b [7] [8]. However, triazole derivatives may offer advantages in terms of direct CYP121A1 binding, as evidenced by the superior dissociation constant of compound 12b.
Computational molecular dynamics simulations have elucidated the binding interactions between pyrazole derivatives and CYP121A1 [7] [11]. The pyrazole ring system establishes multiple hydrogen bonding interactions with serine and glutamine residues within the active site, while the aromatic substituents engage in hydrophobic interactions with the enzyme binding pocket. The trifluoromethyl group present in 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole provides additional binding stabilization through favorable electronic interactions with the heme environment.
Pyrazole derivatives, including structures related to 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole, serve as valuable synthetic intermediates and pharmacophoric scaffolds in the development of antifungal agents. These compounds demonstrate broad-spectrum antifungal activity against clinically relevant fungal pathogens, making them attractive templates for medicinal chemistry optimization [12] [4] [13].
Recent investigations have demonstrated that pyrazole derivatives containing trifluoromethyl substitutions exhibit enhanced antifungal activity compared to non-fluorinated analogs. Compounds incorporating aryl trifluoromethoxy groups showed significant activity against plant pathogenic fungi, with effective concentration values in the submicromolar range [4] [14]. Compound 1v, featuring trifluoromethoxy substitution, achieved an effective concentration (EC50) value of 0.0530 micrometers against Fusarium graminearum, demonstrating activity comparable to commercial fungicide pyraclostrobin [4] [14].
Table 3: Antifungal Activity Data for Trifluoromethyl-Containing Pyrazole Derivatives
| Compound | Structural Features | Target Organism | EC50/MIC Value | Activity Index |
|---|---|---|---|---|
| Compound 1v | Trifluoromethoxy pyrazole | F. graminearum | 0.0530 μM | 1.0 |
| Pyrazole 3b | Substituted pyrazole | A. niger | 32.0 mm (IZD) | 1.10 |
| Pyrazole 3b | Substituted pyrazole | A. flavus | 30.0 mm (IZD) | 1.0 |
| Compound 7c | 5-chloro-pyrazole | F. graminearum | 0.74 μg/mL | N/A |
| Compound 7c | 5-chloro-pyrazole | B. cinerea | 0.68 μg/mL | N/A |
The mechanism of antifungal activity for pyrazole derivatives involves multiple cellular targets and pathways. Molecular docking studies have identified interactions with key fungal enzymes, including succinate dehydrogenase, uridine diphosphate N-acetylglucosamine transferases, and adenosine phosphosulfate kinases [15] [16] [17]. These interactions result in disruption of fungal cell wall synthesis, mitochondrial respiration, and essential metabolic processes.
Scanning electron microscopy and transmission electron microscopy studies have revealed that pyrazole derivatives cause significant morphological changes in fungal mycelia, including reduced mycelial density, membrane disruption, and mitochondrial damage [17] [18]. Compound 6i demonstrated the ability to disrupt cell membrane permeability in Botrytis cinerea, resulting in wrinkled, twisted, and clustered mycelium morphology [18] [19].
The development of pyrazole-based antifungal agents benefits from systematic structure-activity relationship optimization focused on improving potency, selectivity, and pharmacokinetic properties. The incorporation of trifluoromethyl groups, as present in 1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole, provides several advantages including enhanced metabolic stability, improved lipophilicity, and resistance to oxidative degradation [3] [4]. These properties contribute to better bioavailability and prolonged therapeutic activity.
The synthetic versatility of pyrazole derivatives enables efficient structure-activity relationship exploration through modular synthetic approaches. Active group splicing strategies have been employed to combine trifluoromethyl pyrazole pharmacophores with diverse substituents, yielding compounds with optimized antifungal profiles [18] [19]. The phenylethanol derivatives containing trifluoromethyl pyrazole pharmacophores demonstrated superior activity against multiple plant pathogenic fungi compared to conventional fungicides.
Fragment-based drug design approaches have identified pyrazole derivatives as privileged scaffolds for antifungal development. The ability to introduce diverse substituents at multiple positions on the pyrazole ring enables fine-tuning of physicochemical properties and biological activity [12] [20]. Three-dimensional quantitative structure-activity relationship studies have provided predictive models for optimizing antifungal potency while minimizing toxicity.